3-Ethylpyridin-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

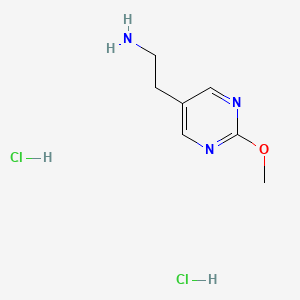

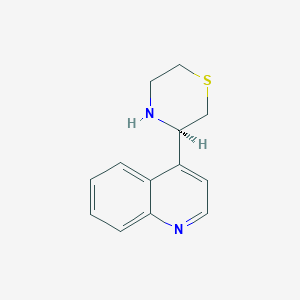

3-Ethylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H11ClN2. It has a molecular weight of 158.63 . The compound is typically a yellow to brown solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H10N2.ClH/c1-2-6-4-3-5-9-7(6)8;/h3-5H,2H2,1H3,(H2,8,9);1H . This code provides a unique identifier for the compound and can be used to generate its structural formula. Physical And Chemical Properties Analysis

This compound is a yellow to brown solid .Applications De Recherche Scientifique

Catalyst for Ethylene Oligomerization

3-Ethylpyridin-2-amine derivatives have been explored in the synthesis of dipyridylamine ligands, which show significant application in the coordination chemistry of Group 10 metals. Specifically, nickel complexes of such ligands have demonstrated high activity as catalysts in ethylene oligomerization when activated with Et3Al2Cl3, indicating a potential application of 3-Ethylpyridin-2-amine hydrochloride derivatives in industrial polymer production processes (Schareina et al., 2001).

Polyelectrolyte Homopolymers and Diblock Copolymers

Research on tertiary amine methacrylates, including derivatives of this compound, has led to the development of near-monodisperse homopolymers and diblock copolymers. These materials exhibit unique solubility and temperature-responsive behaviors in aqueous media, suggesting their utility in designing responsive materials for various applications, including drug delivery and environmental sensing (Bütün et al., 2001).

Electrosynthesis of Amines

A study on the electrochemical behavior of 1-ethyl-4-nitro-3-cyanopyrazole, a compound related to this compound, has shown that it can undergo electroreduction to form 1-ethyl-4-amino-3-cyanopyrazole or 1-ethyl-4-amino-3-cyano-5-chloropyrazole under specific conditions. This finding highlights the potential of this compound derivatives in electrosynthetic applications for the preparation of amines and related compounds (Mikhal’chenko et al., 2007).

Magneto-structural Studies

N-ethylpyridinium derivatives, closely related to this compound, have been studied for their magneto-structural properties when combined with tetrabromocuprate(II) complexes. These studies contribute to the understanding of low-dimensional magnetic systems and the thermal decomposition pathways of such complexes, providing insights into materials science and inorganic chemistry research (Luque et al., 2002).

Copper-Catalyzed Amination

The copper-catalyzed amination of aryl halides, employing derivatives of this compound, represents a significant advancement in organic synthesis. This method features low catalyst loading, mild reaction conditions, and high yields, illustrating the utility of this compound derivatives in facilitating efficient bond formation for the synthesis of complex organic molecules (Lang et al., 2001).

Propriétés

IUPAC Name |

3-ethylpyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-2-6-4-3-5-9-7(6)8;/h3-5H,2H2,1H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLJHFCGMAWMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2831597.png)

![2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2831598.png)

![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2831599.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2831600.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2831606.png)

![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2831608.png)

![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2831609.png)

![ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)

![3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2831612.png)

![2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide](/img/structure/B2831615.png)